Cas no 6018-41-3 (Methyl coumalate)

Methyl coumalate is a versatile ester derivative of coumalic acid, primarily used as an intermediate in organic synthesis and fine chemical production. Its key advantages include a reactive α-pyrone structure, enabling participation in cycloaddition reactions and serving as a precursor for heterocyclic compounds. The compound exhibits good stability under standard conditions and solubility in common organic solvents, facilitating its use in laboratory and industrial applications. Methyl coumalate is particularly valued in pharmaceutical and agrochemical research for its ability to form fused ring systems, contributing to the development of bioactive molecules. Its well-defined chemical properties make it a reliable building block for synthetic chemists.
Methyl coumalate structure
Methyl coumalate structure
Product Name:Methyl coumalate
CAS No:6018-41-3
MF:C7H6O4
MW:154.120142459869
MDL:MFCD00010120
CID:46335
PubChem ID:24855810
Update Time:2025-06-11

Methyl coumalate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-oxo-2H-pyran-5-carboxylate
    • Methyl coumalate
    • Methyl 2H-pyran-2-Oxo-5-carboxylate
    • methyl 6-oxopyran-3-carboxylate
    • Coumalic Acid Methyl Ester
    • Methyl 2-Oxopyran-5-carboxylate
    • Methyl 2-Pyrone-5-carboxylate
    • 2-Oxopyran-5-carboxylic Acid Methyl Ester
    • 2-Pyrone-5-carboxylic Acid Methyl Ester
    • Coumalic acid, methyl ester
    • 5-(Carbomethoxy)-2-pyrone
    • 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester
    • 1S7TMF0R8T
    • HHWWWZQYHPFCBY-UHFFFAOYSA-N
    • methyl 6-oxo-6H-pyran-3-carboxylate
    • 2H-Pyran-5-carboxylic acid, methyl ester
    • Methyl coumalate, 98%
    • 2-oxo-2H
    • BCP27481
    • 6-oxo-3-pyrancarboxylic acid methyl ester
    • 6018-41-3
    • CS-W008753
    • FT-0628717
    • 6-Oxo-6H-pyran-3-carboxylic acid methyl ester
    • PS-5739
    • InChI=1/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H
    • UNII-1S7TMF0R8T
    • NSC34627
    • EN300-60829
    • methyl 6-oxidanylidenepyran-3-carboxylate
    • AKOS005068340
    • AC-27898
    • C1734
    • Z955121426
    • NSC 137387
    • A15675
    • CUMALIC ACID METHYL ESTER
    • Glutaconic acid, 4-(hydroxymethylene)-, .delta.-lactone, methyl ester
    • 2-oxo-2H-pyran-5-carboxylic acid methyl ester
    • NSC137387
    • A833475
    • Q27252830
    • COUMALIC ACID METHYL ESTER [MI]
    • 5-(METHOXYCARBONYL)-2-PYRONE
    • HMS1538N02
    • SY018974
    • AE-508/40248460
    • TimTec1_001696
    • 6-oxo-pyran-3-carboxylic acid methyl ester
    • SCHEMBL751528
    • METHYL CUMALATE
    • EINECS 227-871-1
    • MFCD00010120
    • NSC-137387
    • NSC 34627
    • NSC-34627
    • Methyl 2-oxo-2H-pyran-5-carboxylate pound>>Coumalic acid methyl ester
    • NCGC00174159-01
    • DTXSID00208923
    • NS00034306
    • Methyl2-oxo-2H-pyran-5-carboxylate
    • 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester (8CI)
    • Glutaconic acid, 4-(hydroxymethylene)-, delta-lactone, methyl ester
    • 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester (8CI)(9CI)
    • DTXCID50131414
    • MDL: MFCD00010120
    • Inchi: 1S/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H3
    • InChI Key: HHWWWZQYHPFCBY-UHFFFAOYSA-N
    • SMILES: O1C(C=CC(C(=O)OC)=C1)=O

Computed Properties

  • Exact Mass: 154.02700
  • Monoisotopic Mass: 154.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.4
  • Topological Polar Surface Area: 52.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1993 (rough estimate)
  • Melting Point: 67.0 to 73.0 deg-C
  • Boiling Point: 260°C(lit.)
  • Flash Point: 178-180°C/60mm
  • Refractive Index: 1.4300 (estimate)
  • Solubility: Freely soluble in dichloromethane.
  • PSA: 56.51000
  • LogP: 0.42640
  • Merck: 2557
  • Solubility: Not determined

Methyl coumalate Security Information

Methyl coumalate Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl coumalate Suppliers

Amadis Chemical Company Limited
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(CAS:6018-41-3)Methyl coumalate
Order Number:A15675
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:03
Price ($):230.0
Email:sales@amadischem.com

Methyl coumalate Related Literature

Additional information on Methyl coumalate

Introduction to Methyl coumalate (CAS No: 6018-41-3)

Methyl coumalate, a compound with the chemical formula C₈H₆O₃ and CAS number 6018-41-3, is a derivative of coumarin that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, also known as methyl 2-hydroxy-3-phenylprop-2-enoate, is characterized by its ester functional group and its aromatic structure. The unique properties of methyl coumalate make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The structure of methyl coumalate consists of a benzene ring substituted with a hydroxyl group and an ester group, which contributes to its reactivity and versatility in chemical transformations. This molecular architecture allows for diverse applications, particularly in the development of novel therapeutic agents. Recent studies have highlighted the potential of methyl coumalate as a precursor in the synthesis of bioactive molecules, including those with anti-inflammatory and antimicrobial properties.

In the realm of pharmaceutical research, methyl coumalate has been explored for its role in the development of new drugs. Its ability to undergo various chemical reactions, such as condensation and cyclization, makes it a useful building block for more complex molecules. For instance, researchers have utilized methyl coumalate in the synthesis of coumarin-based derivatives that exhibit promising biological activities. These derivatives are being investigated for their potential use in treating conditions such as cancer, cardiovascular diseases, and neurological disorders.

One of the most intriguing aspects of methyl coumalate is its role in medicinal chemistry. The compound's structural features allow it to interact with biological targets in specific ways, which can lead to the development of targeted therapies. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of methyl coumalate derivatives more accurately. This has accelerated the discovery process and led to the identification of several novel compounds with therapeutic potential.

Furthermore, methyl coumalate has been studied for its applications in agrochemicals. Its derivatives have shown efficacy as plant growth regulators and pesticides, contributing to more sustainable agricultural practices. The compound's stability under various environmental conditions makes it an attractive candidate for these applications. Additionally, research has explored the use of methyl coumalate in biodegradable polymers, where its structural properties enhance material performance.

The synthesis of methyl coumalate typically involves the esterification of 2-hydroxy-3-phenylprop-2-enoic acid or through catalytic hydrogenation processes. These synthetic routes have been optimized to ensure high yields and purity, making methyl coumalate readily available for further applications. The compound's solubility in organic solvents also facilitates its use in various chemical reactions and formulations.

In conclusion, methyl coumalate (CAS No: 6018-41-3) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable intermediate in the synthesis of bioactive molecules. Recent research has underscored its importance in developing novel therapeutic agents and sustainable agricultural solutions. As scientific understanding continues to evolve, the applications of methyl coumalate are expected to expand, further solidifying its role as a key compound in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6018-41-3)Methyl coumalate
A15675
Purity:99%
Quantity:100g
Price ($):230.0
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